molecular formula C17H15N3O3S B2577834 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034282-38-5

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2577834
CAS No.: 2034282-38-5
M. Wt: 341.39
InChI Key: QLRCHIACLNAQPV-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzodioxole core linked to a thiophene-substituted pyrazole moiety via an ethyl spacer.

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(12-1-2-15-16(9-12)23-11-22-15)18-5-7-20-6-3-14(19-20)13-4-8-24-10-13/h1-4,6,8-10H,5,7,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRCHIACLNAQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzo[d][1,3]dioxole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting or modulating their activity . For example, the thiophene ring may interact with enzyme active sites, while the pyrazole ring can form hydrogen bonds with receptor proteins .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Benzo[d][1,3]dioxole-5-carboxamide Moieties

N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
  • Structural Features : Retains the benzo[d][1,3]dioxole-5-carboxamide core but substitutes the pyrazole-thiophene-ethyl chain with a 3-(trifluoromethyl)phenyl group.
  • Biological Activity : Demonstrates potent α-amylase inhibitory activity (IC₅₀ = 1.2 µM) and significant in vivo hypoglycemic effects in streptozotocin-induced diabetic mice, reducing blood glucose levels by 45% at 50 mg/kg .
  • Metabolism: Not explicitly discussed, but trifluoromethyl groups typically enhance metabolic stability.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
  • Structural Features : Features a heptan-4-yl substituent instead of the pyrazole-thiophene-ethyl group.
  • Function : Approved as a flavoring agent.
  • Metabolism : Rapidly metabolized in rat hepatocytes without detectable amide hydrolysis, suggesting cytochrome P450-mediated oxidation followed by conjugation .

Pyrazole-Thiophene Derivatives with Varied Pharmacophores

D3 Receptor Ligands (3a and 3b)
  • Structural Features: Replace the benzo[d][1,3]dioxole-5-carboxamide with a benzamide-thiophene core linked to piperazine derivatives (e.g., 3-cyanophenyl or 3-trifluoromethylphenyl).
  • Biological Activity : Designed as dopamine D3 receptor ligands, with 3a showing moderate binding affinity (Ki = 12 nM) and 3b exhibiting improved selectivity over D2 receptors .
  • Synthesis : Utilizes carbodiimide-mediated coupling and chromatographic purification (32% yield for 3a) .
Antidiabetic Thiazol-2-yl Derivatives (Compound 94)
  • Structural Features : Combines a benzo[d][1,3]dioxole-5-carboxamide with a pyridinyl-thiazole moiety.

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity Metabolic Stability References
Target Compound Benzo[d][1,3]dioxole-5-carboxamide Pyrazole-thiophene-ethyl Undisclosed Not reported -
IIc Benzo[d][1,3]dioxole-5-carboxamide 3-(Trifluoromethyl)phenyl α-Amylase inhibition, hypoglycemic Likely stable (CF₃ group)
FEMA 4232 Benzo[d][1,3]dioxole-5-carboxamide Heptan-4-yl Flavoring agent Rapid oxidation, no hydrolysis
3a (D3 ligand) Benzamide-thiophene Piperazine-3-cyanophenyl D3 receptor binding (Ki = 12 nM) Not reported

Key Research Findings and Implications

  • Metabolic Stability: The benzo[d][1,3]dioxole-5-carboxamide scaffold demonstrates variable metabolic fates.
  • Pharmacological Potential: Structural analogs like IIc highlight the scaffold’s applicability in antidiabetic drug development, whereas D3 receptor ligands (3a, 3b) underscore its adaptability in neuropharmacology .
  • Synthetic Challenges : Low yields in piperazine-linked derivatives (e.g., 3a at 32%) suggest the need for optimized coupling conditions or alternative activation strategies .

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound characterized by its unique structural components, which include a thiophene ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Its structure features:

  • Thiophene Ring : Known for its aromatic properties and biological activity.
  • Pyrazole Ring : Associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
  • Benzo[d][1,3]dioxole : This moiety contributes to the compound's stability and reactivity.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

1. Anticancer Activity

Studies have indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.

2. Anti-inflammatory Properties

The compound's structure suggests it may interact with inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Study 1 : Anticancer Activity of Pyrazole DerivativesDemonstrated that pyrazole derivatives significantly inhibited the growth of breast cancer cells with IC50 values in the micromolar range.
Study 2 : Anti-inflammatory MechanismsFound that compounds similar to this compound reduced IL-6 and TNF-alpha levels in vitro.
Study 3 : Antimicrobial EvaluationReported moderate antimicrobial activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : Acting as an agonist or antagonist at specific receptors related to pain and inflammation.

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